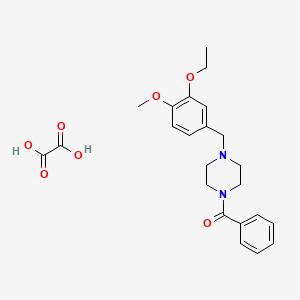![molecular formula C17H19N3O4S B5225327 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5225327.png)
1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine, also known as MNPP, is a chemical compound that belongs to the family of piperazine derivatives. It is a synthetic compound that has been extensively studied for its various pharmacological properties.
Mecanismo De Acción
1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine acts as a dopamine receptor agonist, which means it binds to dopamine receptors and activates them. This activation leads to an increase in the release of dopamine in the brain, which can help alleviate symptoms of neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine include an increase in dopamine release in the brain, which can lead to an improvement in motor function and a reduction in symptoms of neurological disorders. 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine has also been shown to have an effect on other neurotransmitters such as serotonin and norepinephrine, which can have a positive impact on mood and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine in lab experiments is its high affinity for dopamine receptors, which makes it a valuable tool for studying the dopamine system in the brain. However, one limitation is that 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine is a synthetic compound, which means it may not accurately reflect the effects of natural dopamine agonists in the brain.
Direcciones Futuras
There are several future directions for the study of 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine. One direction is to further investigate its potential as a treatment for neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to explore its use as a radioligand for imaging dopamine receptors in the brain. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine on other neurotransmitters and brain systems.
Métodos De Síntesis
The synthesis of 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with phenylpiperazine in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain the pure product.
Aplicaciones Científicas De Investigación
1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine has been extensively studied for its various pharmacological properties. It has been shown to have a high affinity for dopamine receptors, which makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia. 1-[(4-methyl-3-nitrophenyl)sulfonyl]-4-phenylpiperazine has also been studied for its potential use as a radioligand for imaging dopamine receptors in the brain.
Propiedades
IUPAC Name |
1-(4-methyl-3-nitrophenyl)sulfonyl-4-phenylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-14-7-8-16(13-17(14)20(21)22)25(23,24)19-11-9-18(10-12-19)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSWUPDVRKALGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-furylmethyl){[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}2-propyn-1-ylamine](/img/structure/B5225248.png)
![2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5225256.png)
![2-(3-fluorophenyl)-3-[3-methoxy-4-(2-propyn-1-yloxy)phenyl]acrylonitrile](/img/structure/B5225263.png)

![2-[(2-bromobenzyl)thio]-N-(2-chlorophenyl)acetamide](/img/structure/B5225284.png)



![2-{[5-(5-bromo-1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B5225329.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-{2-[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B5225337.png)

![N-{4,6-dihydroxy-2-[(4-nitrobenzyl)thio]-5-pyrimidinyl}acetamide](/img/structure/B5225347.png)
![4-(4-bromo-2-nitrophenyl)-10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5225354.png)